![molecular formula C24H22N2O4S2 B2639259 N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 941925-82-2](/img/structure/B2639259.png)
N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide, also known as BMB-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant effects on the biochemical and physiological processes in the body, making it a promising candidate for further research and development.
Scientific Research Applications
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, which are structurally related to N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide, have shown potential as selective class III agents in cardiac electrophysiology. These compounds exhibited potency comparable to sematilide in in vitro Purkinje fiber assays and in vivo models of reentrant arrhythmias (Morgan et al., 1990).
Antimicrobial and Antifungal Action
Sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives similar to the compound , have demonstrated significant sensitivity to both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans (Sych et al., 2019).
Antimalarial and Potential COVID-19 Applications
Sulfonamides, including those with benzo[d]thiazol-2-ylthio derivatives, have been investigated for their antimalarial properties and also for potential use against COVID-19, utilizing computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Anticancer Activity
N-substituted benzamides have shown promising results in anticancer evaluations. Studies indicate that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating the potential of N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide in cancer research (Ravinaik et al., 2021).
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds structurally similar to N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide, aiming to understand their chemical properties and potential applications in various fields (Priya et al., 2006).
Pharmacological Properties
Related compounds have been synthesized and evaluated for pharmacological properties, including effects on gastrointestinal motility, indicating the scope of research in therapeutic applications (Sonda et al., 2004).
properties
IUPAC Name |
N-benzyl-4-ethylsulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-3-32(28,29)20-12-9-18(10-13-20)23(27)26(16-17-7-5-4-6-8-17)24-25-21-14-11-19(30-2)15-22(21)31-24/h4-15H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTZFVKHACYTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.